molecular formula C22H28ClFO4 B12430830 Clocortolone-d3

Clocortolone-d3

Cat. No.: B12430830
M. Wt: 413.9 g/mol
InChI Key: YMTMADLUXIRMGX-OAXOUBHMSA-N
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Description

Clocortolone-d3 is a deuterated form of clocortolone, a medium potency corticosteroid used primarily in topical formulations to treat inflammatory and pruritic dermatoses. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of clocortolone due to the presence of deuterium atoms, which can be traced more easily in analytical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clocortolone-d3 involves the incorporation of deuterium atoms into the clocortolone molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents and catalysts can be used during the synthesis of clocortolone to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Synthesis: Conducting the synthesis in large batches to produce significant quantities of this compound.

    Purification: Employing purification techniques such as chromatography to isolate and purify the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Clocortolone-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

    Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones, while reduction of ketones can produce secondary alcohols.

Scientific Research Applications

Clocortolone-d3 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some key applications include:

    Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of clocortolone in the body.

    Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of clocortolone.

    Drug Interaction Studies: Investigating potential interactions between clocortolone and other drugs.

    Analytical Method Development: Developing and validating analytical methods for the detection and quantification of clocortolone and its metabolites.

Mechanism of Action

Clocortolone-d3, like clocortolone, exerts its effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of action involves:

Comparison with Similar Compounds

Clocortolone-d3 can be compared with other corticosteroids such as:

    Hydrocortisone: A low-potency corticosteroid used for mild inflammatory conditions.

    Betamethasone: A high-potency corticosteroid used for severe inflammatory conditions.

    Triamcinolone: A medium-potency corticosteroid similar to clocortolone but with different pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its deuterated nature, which allows for more precise pharmacokinetic and metabolic studies. Additionally, the combination of chlorine and fluorine atoms in its structure contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C22H28ClFO4

Molecular Weight

413.9 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1/i1D3

InChI Key

YMTMADLUXIRMGX-OAXOUBHMSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F

Origin of Product

United States

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